molecular formula C8H6F4O2 B1589149 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol CAS No. 35175-79-2

4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol

Cat. No.: B1589149
CAS No.: 35175-79-2
M. Wt: 210.13 g/mol
InChI Key: GJEGXOUIWJIPTB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is used as a reagent in the synthesis of metofluthrin , a potent new synthetic pyrethroid with high vapor activity against mosquitos . Therefore, it can be inferred that the compound may indirectly affect the nervous system of insects, which is the common target of pyrethroids.

Mode of Action

As a precursor in the synthesis of Metofluthrin , it may contribute to the overall insecticidal activity of the final product. Pyrethroids, including Metofluthrin, typically work by disrupting the functioning of the nervous system in insects .

Biochemical Pathways

As a component in the synthesis of metofluthrin , it may indirectly influence the biochemical pathways associated with the nervous system function in insects.

Result of Action

As a precursor in the synthesis of Metofluthrin , its primary role is likely in the formation of the active pyrethroid compound, which is known to have insecticidal effects .

Action Environment

The action, efficacy, and stability of 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol can be influenced by various environmental factors. These may include the conditions under which it is stored and used, such as temperature and exposure to light .

Chemical Reactions Analysis

4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or acids, while reduction produces hydrocarbons.

Scientific Research Applications

4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol has several applications in scientific research:

Comparison with Similar Compounds

4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol can be compared with other fluorinated benzyl alcohols, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

(2,3,5,6-tetrafluoro-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c1-14-8-6(11)4(9)3(2-13)5(10)7(8)12/h13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEGXOUIWJIPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474837
Record name 4-METHOXY-2,3,5,6-TETRAFLUOROBENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35175-79-2
Record name 4-METHOXY-2,3,5,6-TETRAFLUOROBENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pentafluorobenzyl alcohol (1.98 g) was added to a stirred solution of sodium methoxide (obtained by dissolving sodium (0.4 g) in methyl alcohol (10 ml) at the ambient temperature, and the mixture heated at the reflux temperature for 3.5 hours. After cooling the mixture, the solvent was removed by evaporation under reduced pressure and the residue partitioned between water and diethyl ether. After separating the ethereal layer and washing with water, it was dried over anhydrous magnesium sulphate and concentrated by evaporation of the solvent under reduced pressure to yield 4-methoxy-2,3,5,6-tetrafluorobenzyl alcohol (1.8 g), identical with the product of Example 5.
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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